Given its sulfonamide moiety, it could potentially inhibit carbonic anhydrase enzymes, similar to other sulfonamide drugs. [] Carbonic anhydrases play diverse roles in various physiological processes, making them therapeutic targets for conditions like glaucoma, epilepsy, and cancer. [] The specific isoforms targeted and the resulting pharmacological effects would depend on the compound's binding affinity and selectivity for different carbonic anhydrases.
Furthermore, the compound's structure shares similarities with other known G protein-coupled receptor antagonists, particularly those targeting chemokine receptors like CXCR1 and CXCR2. [] These receptors are involved in inflammatory responses, and their antagonists have potential applications in treating inflammatory diseases. []
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: